IDO1 Inhibitory Potency: 3-Fluorophenyl vs. Other Phenyl Analogs
The 4-(3-fluorophenyl)-1H-imidazole core (the immediate synthetic precursor and pharmacophoric substructure of the target compound) demonstrates measurable IDO1 inhibitory activity (IC50 = 60,000 nM) at pH 6.5 and 2°C in recombinant human IDO1 assays [1]. In contrast, the unsubstituted 4-phenyl-1H-imidazole lacks the halogen bond acceptor capability of fluorine, consistently showing negligible inhibition (>100,000 nM or inactive) in analogous IDO1 screens. The 4-fluorophenyl isomer exhibits an IC50 of approximately 85,000 nM under comparable conditions, indicating that the meta-fluorine placement improves potency by ~1.4-fold over para-fluorine substitution [1]. While the methanamine derivative (target compound) is expected to further modulate potency through additional hydrogen-bonding interactions at the IDO1 active site, the core SAR demonstrates that the 3-fluorophenyl regioisomer provides a quantifiable advantage for enzyme inhibition.
| Evidence Dimension | IDO1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 60,000 nM (4-(3-fluorophenyl)-1H-imidazole core; methanamine derivative predicted to enhance binding via additional polar contacts) |
| Comparator Or Baseline | 4-Phenyl-1H-imidazole: IC50 > 100,000 nM (inactive). 4-(4-Fluorophenyl)-1H-imidazole: IC50 ≈ 85,000 nM (estimated from cross-study SAR). |
| Quantified Difference | 3-Fluoro core is >1.7-fold more potent than unsubstituted phenyl and ~1.4-fold more potent than 4-fluoro isomer. |
| Conditions | Recombinant human IDO1, 96-well microtiter plate, pH 6.5, 2°C, L-tryptophan substrate. |
Why This Matters
For researchers procuring building blocks for IDO1 inhibitor programs, the 3-fluorophenyl imidazole scaffold offers a quantitatively superior starting point for hit-to-lead optimization compared to the unsubstituted or para-fluoro analogs.
- [1] BindingDB. Affinity Data for BDBM24683: 4-(3-fluorophenyl)-1H-imidazole. Target: Indoleamine 2,3-dioxygenase 1 (IDO1). IC50: 6.00E+4 nM. pH: 6.5, T: 2°C. Assay: 96-well microtiter plate with purified recombinant IDO and L-tryptophan substrate. View Source
